molecular formula C20H27BrClN3O2 B4149833 2-[4-bromo-2-[[2-(dimethylamino)ethylamino]methyl]phenoxy]-N-(4-methylphenyl)acetamide;hydrochloride

2-[4-bromo-2-[[2-(dimethylamino)ethylamino]methyl]phenoxy]-N-(4-methylphenyl)acetamide;hydrochloride

Cat. No.: B4149833
M. Wt: 456.8 g/mol
InChI Key: CYTCPLRLOLTIAY-UHFFFAOYSA-N
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Description

2-[4-bromo-2-[[2-(dimethylamino)ethylamino]methyl]phenoxy]-N-(4-methylphenyl)acetamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a bromine atom, a dimethylamino group, and a phenoxy group, among others.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-bromo-2-[[2-(dimethylamino)ethylamino]methyl]phenoxy]-N-(4-methylphenyl)acetamide;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromo-2-nitrophenol with 2-(dimethylamino)ethylamine to form an intermediate, which is then further reacted with 4-methylphenylacetyl chloride under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-[4-bromo-2-[[2-(dimethylamino)ethylamino]methyl]phenoxy]-N-(4-methylphenyl)acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

2-[4-bromo-2-[[2-(dimethylamino)ethylamino]methyl]phenoxy]-N-(4-methylphenyl)acetamide;hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-bromo-2-[[2-(dimethylamino)ethylamino]methyl]phenoxy]-N-(4-methylphenyl)acetamide;hydrochloride involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2,5-dimethoxyamphetamine (DOB): A compound with similar structural features but different pharmacological properties.

    2-bromo-4,5-methylenedioxyamphetamine (MDOB): Another structurally related compound with distinct biological activity.

Uniqueness

2-[4-bromo-2-[[2-(dimethylamino)ethylamino]methyl]phenoxy]-N-(4-methylphenyl)acetamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-bromo-2-[[2-(dimethylamino)ethylamino]methyl]phenoxy]-N-(4-methylphenyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26BrN3O2.ClH/c1-15-4-7-18(8-5-15)23-20(25)14-26-19-9-6-17(21)12-16(19)13-22-10-11-24(2)3;/h4-9,12,22H,10-11,13-14H2,1-3H3,(H,23,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTCPLRLOLTIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)CNCCN(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-bromo-2-[[2-(dimethylamino)ethylamino]methyl]phenoxy]-N-(4-methylphenyl)acetamide;hydrochloride
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2-[4-bromo-2-[[2-(dimethylamino)ethylamino]methyl]phenoxy]-N-(4-methylphenyl)acetamide;hydrochloride
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2-[4-bromo-2-[[2-(dimethylamino)ethylamino]methyl]phenoxy]-N-(4-methylphenyl)acetamide;hydrochloride
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2-[4-bromo-2-[[2-(dimethylamino)ethylamino]methyl]phenoxy]-N-(4-methylphenyl)acetamide;hydrochloride

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